molecular formula C18H19N7O B14933206 N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B14933206
M. Wt: 349.4 g/mol
InChI Key: UKAVHQKOEVQWCR-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzimidazole moiety linked to a tetrazolo[1,5-a]pyridine ring through a pentyl chain, culminating in a carboxamide group. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the benzimidazole precursor, followed by the introduction of the pentyl chain through alkylation reactions. The tetrazolo[1,5-a]pyridine ring is then constructed via cyclization reactions involving appropriate precursors. Finally, the carboxamide group is introduced through amidation reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often employing reagents like sodium borohydride, can modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzimidazole or tetrazolo[1,5-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogenated reagents, organometallic compounds; conditions vary depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease processes.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide: shares similarities with other benzimidazole and tetrazole derivatives, such as:

Uniqueness

What sets this compound apart is its combined structural features, which confer unique reactivity and biological activity. The presence of both benzimidazole and tetrazolo[1,5-a]pyridine rings, linked by a flexible pentyl chain, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C18H19N7O/c26-18(13-9-11-25-17(12-13)22-23-24-25)19-10-5-1-2-8-16-20-14-6-3-4-7-15(14)21-16/h3-4,6-7,9,11-12H,1-2,5,8,10H2,(H,19,26)(H,20,21)

InChI Key

UKAVHQKOEVQWCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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